N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride
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Overview
Description
N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . The compound consists of a piperidine ring and a pyrazine ring, making it a valuable scaffold for drug discovery and development.
Preparation Methods
The synthesis of N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of reductive amination, where amines are condensed with aldehydes or ketones, followed by the reduction of the imine group .
Chemical Reactions Analysis
N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of pharmaceuticals and other organic materials.
Mechanism of Action
The mechanism of action of N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride can be compared with other similar compounds, such as pyrrolopyrazine derivatives and piperazine-containing drugs . These compounds share similar structural features and biological activities but differ in their specific molecular targets and mechanisms of action. The uniqueness of this compound lies in its specific combination of a piperidine ring and a pyrazine ring, which contributes to its distinct biological properties.
Similar compounds include:
- Pyrrolopyrazine derivatives
- Piperazine-containing drugs
- Other nitrogen-containing heterocycles
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9;;/h4-5,7-8,10H,1-3,6H2,(H,12,13);2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWPVXAXINSOIJ-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC2=NC=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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